molecular formula C8H15N3O B13200361 3-Amino-1-(1,5-dimethyl-1H-imidazol-2-yl)propan-1-ol

3-Amino-1-(1,5-dimethyl-1H-imidazol-2-yl)propan-1-ol

Cat. No.: B13200361
M. Wt: 169.22 g/mol
InChI Key: CTNBNEDXCAVGAB-UHFFFAOYSA-N
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Description

3-Amino-1-(1,5-dimethyl-1H-imidazol-2-yl)propan-1-ol is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile molecule for chemical reactions and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(1,5-dimethyl-1H-imidazol-2-yl)propan-1-ol typically involves the following steps:

    Formation of the Imidazole Ring:

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine is reacted with a halogenated precursor.

    Addition of the Hydroxyl Group: The hydroxyl group can be introduced through reduction reactions, where a carbonyl precursor is reduced to an alcohol.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(1,5-dimethyl-1H-imidazol-2-yl)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The imidazole ring can be reduced under specific conditions to form a saturated ring structure.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenated compounds and strong bases are typically used for substitution reactions.

Major Products

The major products formed from these reactions include carbonyl derivatives, saturated imidazole rings, and various substituted imidazole compounds.

Scientific Research Applications

3-Amino-1-(1,5-dimethyl-1H-imidazol-2-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of enzyme interactions and protein binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(1,5-dimethyl-1H-imidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Aminopropyl)imidazole
  • 3-(1-Imidazolyl)propylamine
  • 3-(1H-Imidazol-1-yl)propylamine

Uniqueness

3-Amino-1-(1,5-dimethyl-1H-imidazol-2-yl)propan-1-ol is unique due to the presence of both amino and hydroxyl groups, which provide it with distinct chemical reactivity and biological activity. The dimethyl substitution on the imidazole ring further enhances its stability and interaction with molecular targets.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

3-amino-1-(1,5-dimethylimidazol-2-yl)propan-1-ol

InChI

InChI=1S/C8H15N3O/c1-6-5-10-8(11(6)2)7(12)3-4-9/h5,7,12H,3-4,9H2,1-2H3

InChI Key

CTNBNEDXCAVGAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1C)C(CCN)O

Origin of Product

United States

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